

# IR spectrum of 2-Chloro-3,5-dibromo-4-methylpyridine

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## Compound of Interest

**Compound Name:** 2-Chloro-3,5-dibromo-4-methylpyridine

**Cat. No.:** B1593453

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An In-Depth Technical Guide to the Infrared Spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine**

## Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine** (CAS 1000017-92-4). Intended for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document details the theoretical principles governing the molecule's vibrational spectroscopy, presents robust experimental protocols for acquiring high-quality spectra, and offers a detailed interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and spectral features, this guide serves as an essential resource for the characterization, quality control, and structural verification of this important chemical intermediate.

## Introduction: The Significance of 2-Chloro-3,5-dibromo-4-methylpyridine

**2-Chloro-3,5-dibromo-4-methylpyridine**, also known as 2-Chloro-3,5-dibromo-4-picoline, is a highly substituted halogenated pyridine derivative.<sup>[1]</sup> Its molecular formula is  $C_6H_4Br_2ClN$ , and it has a molecular weight of 285.37 g/mol.<sup>[1]</sup> This compound typically appears as an off-white to yellow powder.<sup>[1]</sup> The strategic placement of chloro, bromo, and methyl groups on the

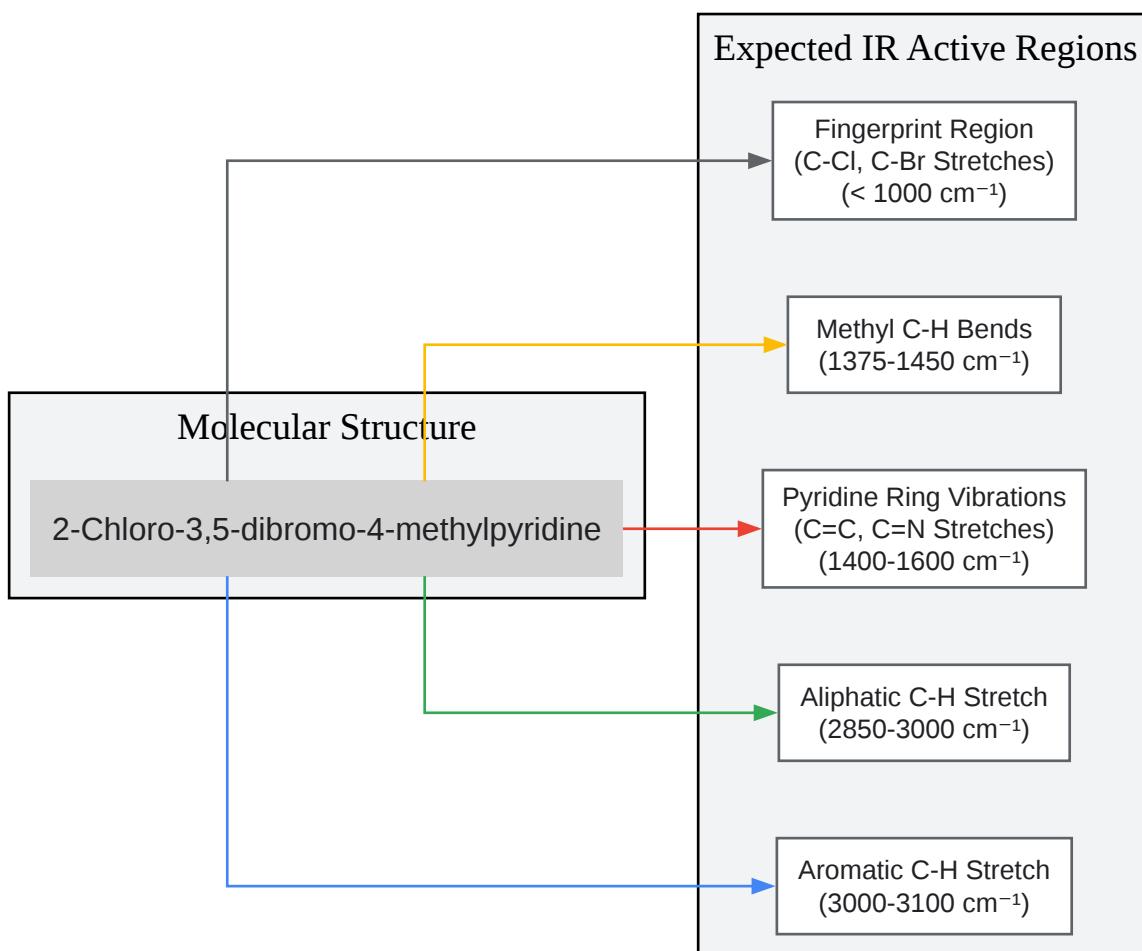
pyridine ring makes it a versatile and valuable intermediate in the synthesis of more complex molecules. Its primary applications are found in:

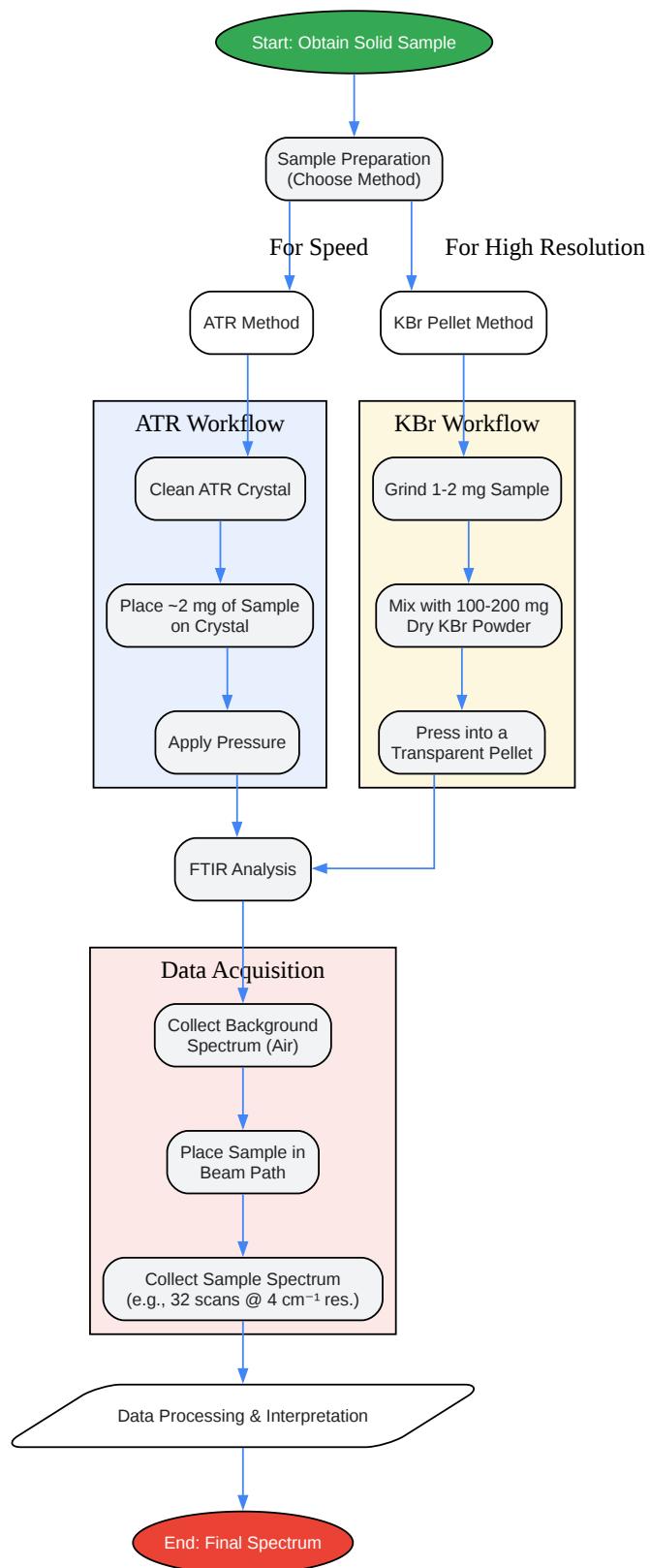
- Agrochemicals: It serves as a key building block in the formulation of potent pesticides and herbicides, contributing to modern crop protection strategies.[1]
- Pharmaceutical Development: The compound's unique electronic and structural properties are leveraged in medicinal chemistry to synthesize novel therapeutic agents and pharmaceutical intermediates.[1]

Given its role in these critical industries, stringent quality control and unambiguous structural confirmation are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint," making it an indispensable tool for verifying the identity and purity of **2-Chloro-3,5-dibromo-4-methylpyridine**.

## Theoretical Framework: Predicting the Vibrational Spectrum

The IR spectrum of a molecule arises from the absorption of infrared radiation at frequencies that correspond to its natural modes of vibration. The positions of these absorption bands are determined by the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. For **2-Chloro-3,5-dibromo-4-methylpyridine**, we can predict the key spectral features by analyzing its constituent functional groups.





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Caption: Experimental workflow for acquiring the FTIR spectrum.

## Method 1: Attenuated Total Reflectance (ATR) - Recommended

**Causality:** This is the preferred method for routine analysis due to its simplicity and speed. It eliminates the need for grinding or pressing pellets, reducing sample preparation time and potential errors. The applied pressure ensures intimate contact between the sample and the ATR crystal, which is essential for a strong signal. [2] **Protocol:**

- **Crystal Cleaning:** Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.
- **Sample Application:** Place a small amount (1-5 mg) of **2-Chloro-3,5-dibromo-4-methylpyridine** powder directly onto the center of the ATR crystal. [2]3. **Apply Pressure:** Lower the pressure arm and apply consistent pressure to the sample. This ensures good contact between the solid particles and the crystal surface.
- **Data Acquisition:** Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Cleaning:** After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

## Method 2: Potassium Bromide (KBr) Pellet - Alternative

**Causality:** This traditional method is used when a high-quality transmission spectrum is required. The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering. [3] Finely grinding the sample to a particle size smaller than the wavelength of the IR radiation is crucial to prevent spectral artifacts. [4] **Protocol:**

- **Sample Preparation:** In an agate mortar and pestle, grind approximately 1-2 mg of the sample until it has a fine, glossy appearance. [2]2. **Mixing:** Add ~150-200 mg of dry, spectroscopic-grade KBr powder. Gently mix with the pestle without excessive grinding to avoid moisture absorption.
- **Pellet Pressing:** Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

[2]4. Background Collection: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.

- Data Acquisition: Place the KBr pellet into the sample holder and collect the sample spectrum using 16-32 scans at a  $4\text{ cm}^{-1}$  resolution.

## Spectral Interpretation and Data Summary

The following table summarizes the expected key absorption bands for **2-Chloro-3,5-dibromo-4-methylpyridine**, based on the theoretical principles and data from analogous substituted pyridine compounds.

Wavenumber Range ( $\text{cm}^{-1}$ )	Expected Intensity	Vibrational Assignment
3030 - 3080	Weak - Medium	Aromatic C-H Stretch
2950 - 2975	Medium	Asymmetric $\text{CH}_3$ Stretch
2860 - 2880	Medium	Symmetric $\text{CH}_3$ Stretch
1550 - 1590	Medium - Strong	Pyridine Ring Stretch (C=C, C=N)
1440 - 1480	Medium - Strong	Pyridine Ring Stretch / Asymmetric $\text{CH}_3$ Bend
1370 - 1385	Medium - Strong	Symmetric $\text{CH}_3$ Bend
800 - 900	Strong	Aromatic C-H Out-of-Plane Bend
700 - 800	Strong	C-Cl Stretch
550 - 650	Medium - Strong	C-Br Stretch

### Self-Validation and Troubleshooting:

- Presence of a Broad Band  $\sim 3400\text{ cm}^{-1}$ : This indicates the presence of moisture (O-H stretch) in the sample or the KBr matrix. If using KBr, ensure it is thoroughly dried before use.

- No Peaks Above  $3000\text{ cm}^{-1}$ : This would be highly unusual and may suggest an issue with the sample or instrumentation, as both aromatic and aliphatic C-H stretches are expected.
- Extremely Intense, Clipped Peaks: The sample is too concentrated. For ATR, reduce the amount of sample or pressure. For KBr, remake the pellet with a lower sample-to-KBr ratio.
- [3][5]\* Sloping Baseline: This can be caused by poorly prepared KBr pellets that scatter light or poor sample contact in ATR. Re-prepare the sample.

## Conclusion

The infrared spectrum of **2-Chloro-3,5-dibromo-4-methylpyridine** provides a rich source of structural information, enabling its unambiguous identification. The key diagnostic regions include the C-H stretching vibrations (aliphatic and aromatic) above  $2800\text{ cm}^{-1}$ , the characteristic pyridine ring stretching modes in the  $1400\text{-}1600\text{ cm}^{-1}$  region, and the strong, distinct absorptions of the C-Cl and C-Br bonds in the fingerprint region below  $1000\text{ cm}^{-1}$ . By following the detailed experimental protocols outlined in this guide, researchers and analysts can reliably obtain high-fidelity FTIR spectra for quality assurance, reaction monitoring, and structural verification, ensuring the integrity of this vital chemical building block in pharmaceutical and agrochemical applications.

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